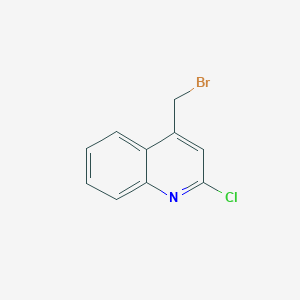

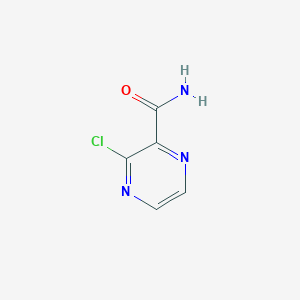

4-溴甲基-2-氯喹啉

描述

Synthesis Analysis

The synthesis of 4-bromomethyl-2-chloroquinoline-related compounds often involves catalytic processes and reactions with nucleophiles. For instance, highly functionalized 4-bromo-1,2-dihydroisoquinolines can be synthesized from readily available precursors using rhodium catalysis. A bromonium ylide intermediate is suggested, formed by intramolecular nucleophilic attack on the α-imino rhodium carbene (He et al., 2016). Similarly, bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs, is produced through a multi-step synthesis starting from 2-amino-5-methylbenzoic acid (Cao Sheng-li, 2004).

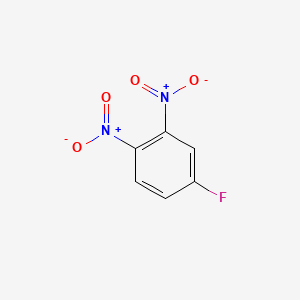

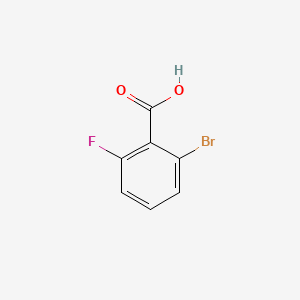

Molecular Structure Analysis

The molecular structure of 4-bromomethyl-2-chloroquinoline derivatives is crucial for their reactivity and applications. X-ray crystallography confirms the structures of synthesized compounds, providing insights into their molecular geometry and electronic distribution, which are essential for understanding their chemical behavior and reactivity.

Chemical Reactions and Properties

4-Bromomethyl-2-chloroquinoline undergoes various chemical reactions, including bromination, cyclization, and nucleophilic substitution. For example, 4-bromomethylquinoline derivatives react with monofunctional nucleophiles to give expected products, demonstrating selective alkylation and involvement of bromo substituents in reactions (Brown, 1968).

科学研究应用

Quinoline derivatives are utilized in various scientific fields, including medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are present in numerous biological compounds and exhibit important biological activities . Here’s a brief overview of their applications:

1. Antimicrobial Activity Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity depends on the substitution on the heterocyclic pyridine ring . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .

2. Antimalarial Activity Quinoline derivatives are known for their antimalarial properties . They are used extensively in the treatment of malaria, a disease caused by parasites that enter the body through the bite of a mosquito .

3. Anticancer Activity Quinoline derivatives have shown potential as anticancer agents . They are being researched for their effectiveness against various types of cancer .

4. Antimycobacterial Activity Quinoline derivatives have shown potential as antimycobacterial agents . They are being researched for their effectiveness against various types of mycobacteria .

5. Antidepressant and Anticonvulsant Activity Some quinoline derivatives are known to exhibit antidepressant and anticonvulsant effects . They are used in the treatment of various neurological disorders .

6. Antiviral Activity Quinoline derivatives have also been found to have antiviral properties . They are being studied for their potential use in the treatment of viral infections .

安全和危害

4-Bromomethyl-2-chloroquinoline is considered hazardous. It can cause harm if swallowed and can cause severe skin burns and eye damage . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

未来方向

Quinoline derivatives, including 4-Bromomethyl-2-chloroquinoline, have been the focus of many research studies due to their potential therapeutic applications . Future research may focus on synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Relevant Papers Several relevant papers were retrieved during the search. These papers discuss the synthesis and therapeutic potential of quinoline derivatives , the solubility determination and correlation of 4-(Bromomethyl)-2(1H)-quinolinone , and the safety data sheet of 4-Bromomethyl-2-chloroquinoline .

属性

IUPAC Name |

4-(bromomethyl)-2-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c11-6-7-5-10(12)13-9-4-2-1-3-8(7)9/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHANOADKGPRUKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10311856 | |

| Record name | 4-BROMOMETHYL-2-CHLOROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromomethyl-2-chloroquinoline | |

CAS RN |

137354-54-2 | |

| Record name | 4-BROMOMETHYL-2-CHLOROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Chlorophenyl)amino]acetohydrazide](/img/structure/B1267248.png)